molecular formula C13H17NO3 B2739089 (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid CAS No. 1212283-70-9

(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid

Cat. No.: B2739089
CAS No.: 1212283-70-9
M. Wt: 235.283
InChI Key: VHARFVDRHZIASX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is an organic compound with a complex structure It is characterized by the presence of a formamido group attached to a butanoic acid backbone, with additional methyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid typically involves the following steps:

    Formation of the formamido group: This can be achieved through the reaction of an amine with formic acid or its derivatives.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the molecule.

    Formation of the butanoic acid backbone: This can be synthesized through various methods, including the use of Grignard reagents or other organometallic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(3-hydroxy-2-methylphenyl)formamido]butanoic acid
  • 4-methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid

Uniqueness

(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is unique due to its specific structural features, such as the presence of a formamido group and the arrangement of its substituents. These characteristics can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(2S)-3-methyl-2-[(4-methylbenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHARFVDRHZIASX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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